3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
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Description
3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C23H20ClN3O4 and its molecular weight is 437.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a quinazolinone structure, like “3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide”, often exhibit a wide range of biological activities. They may interact with various enzymes, receptors, or proteins in the body, which could potentially be their targets of action .
Mode of Action
The interaction between the compound and its target could lead to changes in the normal functioning of the target, thereby exerting a biological effect. The exact mode of action would depend on the specific target and the nature of the interaction .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the normal flow of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
CAS No. |
899788-19-3 |
---|---|
Molecular Formula |
C23H20ClN3O4 |
Molecular Weight |
437.88 |
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C23H20ClN3O4/c24-19-9-3-1-6-16(19)15-27-20-10-4-2-8-18(20)22(29)26(23(27)30)12-11-21(28)25-14-17-7-5-13-31-17/h1-10,13H,11-12,14-15H2,(H,25,28) |
InChI Key |
PSTQMHPDFSSZQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)Cl |
solubility |
not available |
Origin of Product |
United States |
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